

comparing APJ receptor agonist 1 with other small molecule agonists

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A Comprehensive Comparison of Small Molecule APJ Receptor Agonists

The apelin receptor (APJ), a class A G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of cardiovascular and metabolic diseases. Activation of APJ by its endogenous peptide ligand, apelin, elicits beneficial effects, including enhanced cardiac contractility, vasodilation, and improved glucose metabolism. However, the short half-life of apelin peptides limits their therapeutic utility. This has driven the development of non-peptidic, small molecule APJ agonists with improved pharmacokinetic profiles. This guide provides a detailed comparison of several leading small molecule APJ receptor agonists, with a focus on their performance backed by experimental data.

Comparative Analysis of In Vitro Pharmacology

The following tables summarize the binding affinity and functional potency of prominent small molecule APJ agonists compared to the endogenous ligand, (Pyr1)apelin-13.

Table 1: APJ Receptor Binding Affinity



Compound	Species	Assay Type	Kd (nM)	pKi	Reference
BMS-986224	Human	Radioligand Binding	0.3	-	[1][2][3]
CMF-019	Human	Not Specified	-	8.58	[4][5][6]
Rat	Not Specified	-	8.49	[4][5][6]	_
Mouse	Not Specified	-	8.71	[4][5][6]	
Azelaprag (AMG 986)	Human	Dianthus Spectral Shift	51.4	-	[7]
MM-07	Human (Heart)	Not Specified	172	-	[8]
CHO-K1 Cells	Not Specified	300	-	[8]	

Table 2: Functional Potency of APJ Receptor Agonists



Compound	Assay Type	Cell Line	EC50 (nM)	logEC50	Reference
(Pyr1)apelin- 13 (reference)	cAMP Inhibition	hAPJ- overexpressi ng	0.05	-9.93	[9][10][11]
GTPyS Binding	hAPJ- overexpressi ng	-	-8.10	[9][10]	
β-arrestin Recruitment	hAPJ- overexpressi ng	-	-8.96	[9][10]	-
Receptor Internalizatio n	U2OS-hAPJ	-	-7.80	[9]	-
BMS-986224	cAMP Inhibition	hAPJ- overexpressi ng	0.02	-	[1][11]
CMF-019	Gαi Signaling	Not Specified	-	Biased Agonist	[12]
β-arrestin Recruitment	Not Specified	-	(400-fold less potent vs Gαi)	[12]	
Receptor Internalizatio n	Not Specified	-	(6000-fold less potent vs Gαi)	[12]	
Azelaprag (AMG 986)	cAMP Inhibition	hAPJ- overexpressi ng	-	-9.64	[9][10]
GTPyS Binding	hAPJ- overexpressi ng	-	-9.54	[9][10]	_



β-arrestin Recruitment	hAPJ- overexpressi ng	-	-9.61	[9][10]	
Receptor Internalizatio n	U2OS-hAPJ	-	-9.59	[9]	
AM-8123	cAMP Inhibition	hAPJ- overexpressi ng	-	-9.44	[9][10]
GTPyS Binding	hAPJ- overexpressi ng	-	-8.95	[9][10]	
β-arrestin Recruitment	hAPJ- overexpressi ng	-	-9.45	[9][10]	
Receptor Internalizatio n	U2OS-hAPJ	-	-9.4	[9]	
PSTC1201	In vivo functional data	DIO Mice	See In Vivo section	-	[13][14]

In Vivo Performance Highlights

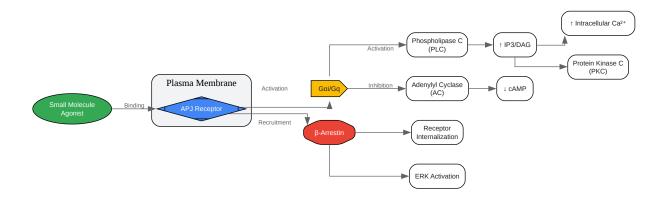
- BMS-986224: In a rat model of cardiac hypertrophy, subcutaneous and oral administration of BMS-986224 increased stroke volume and cardiac output to levels observed in healthy animals.[1][2][11]
- Azelaprag (AMG 986): A Phase 1b clinical trial in elderly subjects on bed rest showed that azelaprag may preserve muscle mass.[13][14] It is also being investigated in combination with tirzepatide for obesity.[15]



- PSTC1201: When combined with the GLP-1R agonist semaglutide in diet-induced obese (DIO) mice, PSTC1201 led to greater weight loss while improving lean body mass and muscle function compared to semaglutide alone.[13][14]
- CMF-019: This G protein-biased agonist has been shown to cause dose-dependent vasodilation in vivo and rescue human pulmonary artery endothelial cells from apoptosis.[5]

Signaling Pathways and Experimental Workflows

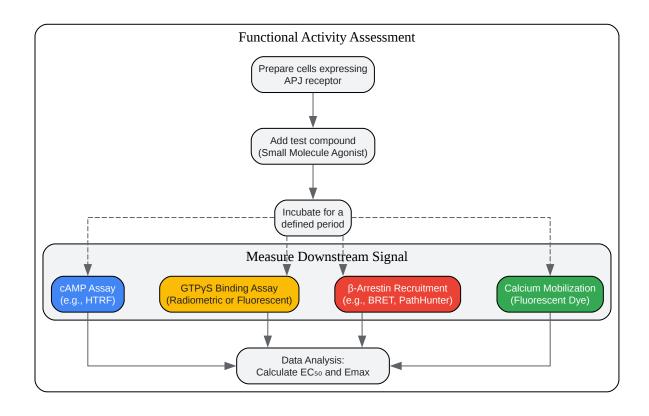
The following diagrams illustrate the key signaling pathways activated by APJ receptor agonists and a typical workflow for assessing their functional activity.



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APJ Receptor Signaling Pathways





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Workflow for Functional Agonist Assays

Experimental Protocols

Below are generalized methodologies for the key experiments cited in the comparison of these small molecule agonists.

Radioligand Binding Assay (Competition)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the APJ receptor, allowing for the determination of the compound's binding affinity (Ki).

 Membrane Preparation: Membranes are prepared from cells overexpressing the human APJ receptor.[16]



- Assay Buffer: A typical binding buffer is 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
 [16]
- Incubation: Cell membranes (e.g., 3-20 μg protein) are incubated in a 96-well plate with a fixed concentration of a radiolabeled apelin peptide (e.g., [125]-Apelin-13) and varying concentrations of the unlabeled test compound.[16][17]
- Equilibration: The plate is incubated, typically for 60 minutes at 30°C, to allow the binding to reach equilibrium.[16]
- Separation: The bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[16]
- Washing: The filters are washed multiple times with ice-cold wash buffer to remove any nonspecifically bound radioligand.[16]
- Detection: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.[16]
- Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

GTPyS Binding Assay

This functional assay measures the activation of G proteins coupled to the APJ receptor upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [35 S]GTPyS, to Gα subunits.[18][19]

- Membrane Preparation: As with the binding assay, membranes from APJ-expressing cells are used.
- Assay Buffer: The buffer typically contains HEPES, MgCl₂, NaCl, and GDP to regulate G protein activity.[17]



- Reaction Mix: Membranes are incubated in the assay buffer with varying concentrations of the agonist, a fixed concentration of [35]GTPyS, and GDP.[19][20]
- Incubation: The reaction is typically carried out at 30°C for 15-60 minutes.[17]
- Termination and Separation: The assay is stopped by rapid filtration through a filter plate, and the filters are washed with cold buffer to separate bound from free [35S]GTPyS.[19][20]
- Detection: The amount of [35S]GTPyS bound to the G proteins on the filter is quantified by scintillation counting.
- Data Analysis: The agonist-stimulated increase in [35S]GTPγS binding is plotted against the agonist concentration to determine the EC50 and Emax values.[19]

cAMP Functional Assay

Since APJ is primarily coupled to the Gai protein, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[11][21]

- Cell Plating: CHO-K1 or HEK293 cells stably expressing the human APJ receptor are plated in 384-well plates.[7][17]
- Stimulation: The cells are first stimulated with forskolin to increase basal cAMP levels.
- Agonist Addition: Immediately after forskolin stimulation, varying concentrations of the test agonist are added.[11]
- Incubation: The cells are incubated for a specified time (e.g., 30 minutes) at room temperature.[17]
- Lysis and Detection: A lysis buffer and detection reagents are added. The level of cAMP is
 typically measured using a competitive immunoassay format, such as Homogeneous TimeResolved Fluorescence (HTRF). In this format, a fluorescently labeled cAMP analog
 competes with cellular cAMP for binding to a specific antibody.[7]
- Data Analysis: The resulting fluorescence signal is inversely proportional to the amount of cAMP in the cells. Data are plotted to determine the EC₅₀ for the agonist-induced inhibition of forskolin-stimulated cAMP production.



β-Arrestin Recruitment Assay

This assay measures the recruitment of β -arrestin to the activated APJ receptor, a key event in receptor desensitization, internalization, and G protein-independent signaling.[22]

- Cell Line: Engineered cell lines are used that co-express the APJ receptor fused to one component of a reporter system and β-arrestin fused to the complementary component (e.g., DiscoverX PathHunter or BRET assays).[22][23][24]
- Cell Plating: Cells are plated in white, opaque 96- or 384-well plates.
- Agonist Stimulation: Varying concentrations of the test agonist are added to the cells.
- Incubation: The plate is incubated for a period (e.g., 15-90 minutes) to allow for receptor activation and β-arrestin recruitment.[22][23]
- Detection: A substrate is added, and the resulting signal (chemiluminescence for PathHunter, or a ratio of light emission at two wavelengths for BRET) is measured.[22][23] The signal is directly proportional to the extent of the APJ-β-arrestin interaction.
- Data Analysis: A dose-response curve is generated to determine the agonist's EC₅₀ and Emax for β-arrestin recruitment.

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